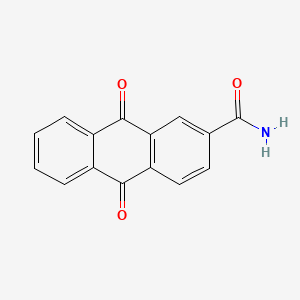
Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluoropyridine moiety attached to a pyrrolidine ring, which is further substituted with a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the nucleophilic substitution reaction of a fluoropyridine derivative with a suitable pyrrolidine precursor. The reaction conditions often include the use of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide (DMF). The final step involves the esterification of the hydroxyl group with tert-butyl chloroformate under basic conditions to yield the desired compound .
Chemical Reactions Analysis
Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The fluoropyridine moiety can be reduced to a fluoropyridine derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions
Scientific Research Applications
Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets .
Comparison with Similar Compounds
Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(5-chloropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate: This compound has a chlorine atom instead of a fluorine atom on the pyridine ring, which can affect its reactivity and binding properties.
Tert-butyl 3-(5-methylpyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Tert-butyl 3-(5-nitropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate: The nitro group can introduce additional electronic effects, impacting the compound’s chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H19FN2O3 |
|---|---|
Molecular Weight |
282.31 g/mol |
IUPAC Name |
tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19FN2O3/c1-13(2,3)20-12(18)17-5-4-14(19,9-17)10-6-11(15)8-16-7-10/h6-8,19H,4-5,9H2,1-3H3 |
InChI Key |
VDCJYFFCQSDQSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC(=CN=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13119506.png)










